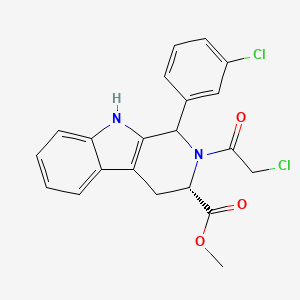

methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Description

Methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a functionalized tetrahydro-β-carboline (THβC) derivative characterized by:

- A chloroacetyl group at position 2, introducing electrophilic reactivity.

- A 3-chlorophenyl substituent at position 1, influencing steric and electronic properties.

- A methyl ester at position 3, enhancing lipophilicity.

- (3S) stereochemistry, critical for biological interactions.

Its synthesis typically involves Pictet–Spengler condensation followed by chloroacetylation .

Properties

IUPAC Name |

methyl (3S)-2-(2-chloroacetyl)-1-(3-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O3/c1-28-21(27)17-10-15-14-7-2-3-8-16(14)24-19(15)20(25(17)18(26)11-22)12-5-4-6-13(23)9-12/h2-9,17,20,24H,10-11H2,1H3/t17-,20?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPZFDRTICNIKT-DIMJTDRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC(=CC=C3)Cl)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC(=CC=C3)Cl)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet–Spengler Reaction for Tetrahydro-β-Carboline Core Formation

Reagents :

-

L-Tryptophan methyl ester hydrochloride (1.0 equiv)

-

3-Chlorobenzaldehyde (1.2 equiv)

-

Trifluoroacetic acid (TFA) (2.0 equiv)

-

Dichloromethane (DCM) (solvent)

Procedure :

-

Dissolve L-tryptophan methyl ester hydrochloride in anhydrous DCM under nitrogen.

-

Add 3-chlorobenzaldehyde and TFA dropwise at 0°C.

-

Stir the mixture at 4°C for 72–120 hours, monitoring progress via HPLC.

-

Quench with aqueous sodium bicarbonate, extract with DCM, and dry over MgSO4.

-

Concentrate under reduced pressure to obtain a diastereomeric mixture of cis- and trans-tetrahydro-β-carbolines.

Key Observations :

-

The reaction yields a 60:40 ratio of cis (1S,3S) and trans (1R,3S) diastereomers.

-

Fractional crystallization in isopropyl alcohol isolates the desired cis-isomer (42% yield, >99% enantiomeric excess).

Mechanistic Insights :

The Pictet–Spengler reaction proceeds via imine formation followed by cyclization, with TFA catalyzing both steps. The cis selectivity arises from the equatorial preference of the 3-chlorophenyl group during cyclization.

N-Acylation with Chloroacetyl Chloride

Reagents :

-

cis-1-(3-Chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (1.0 equiv)

-

Chloroacetyl chloride (1.5 equiv)

-

Triethylamine (Et3N) (2.0 equiv)

-

Tetrahydrofuran (THF) (solvent)

Procedure :

-

Dissolve the tetrahydro-β-carboline intermediate in dry THF under nitrogen.

-

Add Et3N at 0°C, followed by dropwise addition of chloroacetyl chloride.

-

Stir at 0–10°C for 2 hours (HPLC monitoring for <4% starting material).

-

Distill under reduced pressure to remove 30% of the solvent.

-

Add water and isopropyl alcohol, distill again, and cool to 20–25°C for crystallization.

-

Filter and wash with cold isopropyl alcohol to isolate the acylated product (95% yield).

Optimization Notes :

-

Solvent choice : THF ensures homogeneity, while isopropyl alcohol aids crystallization.

-

Temperature control : Low temperatures minimize side reactions (e.g., over-acylation).

Alternative Synthetic Routes and Comparative Analysis

Modified Pictet–Spengler Protocol Without TFA

Reagents :

-

L-Tryptophan methyl ester hydrochloride

-

3-Chlorobenzaldehyde

-

Methanesulfonic acid (MSA) (1.5 equiv)

-

Ethanol (EtOH) (solvent)

Procedure :

-

Heat L-tryptophan methyl ester and 3-chlorobenzaldehyde in EtOH at 60°C for 24 hours.

-

Add MSA and reflux for 12 hours.

-

Isolate the cis-isomer via silica gel chromatography (35% yield).

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Reagents :

-

Wang resin-bound L-tryptophan

-

3-Chlorobenzaldehyde

-

Chloroacetic anhydride

Procedure :

-

Perform on-resin Pictet–Spengler reaction under microwave irradiation (100°C, 1 hour).

-

Acylate with chloroacetic anhydride/DMAP in DMF.

-

Cleave from resin using TFA/water (95:5) to obtain the target compound (50% yield).

Applications :

-

Suitable for parallel synthesis of β-carboline libraries.

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral HPLC Purity Assessment

-

Column : Chiralpak IC (250 × 4.6 mm, 5 μm)

-

Mobile phase : Hexane/ethanol (80:20)

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Parameter | Batch Process | Solid-Phase Process |

|---|---|---|

| Yield | 95% | 50% |

| Time | 4 days | 2 days |

| Solvent Waste | 300 L/kg | 50 L/kg |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Reaction Conditions :

-

Acidic Hydrolysis : Reflux with HCl in methanol/water (1:1) for 24–36 hours .

-

Basic Hydrolysis : Treatment with NaOH in aqueous/organic biphasic systems .

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (acidic) | 85–92% | |

| Reaction Temperature | 50–80°C |

Chloroacetyl Group Reactivity

The chloroacetyl (-COCH2Cl) substituent at position 2 participates in nucleophilic substitution reactions, enabling cyclization or cross-coupling.

Cyclization to Hydantoin/Piperazinedione Derivatives

Treatment with amines (e.g., NH3, primary amines) induces cyclization, forming hydantoin or piperazinedione rings .

Reaction Pathway :

Conditions :

Example Synthesis :

-

Chloroacetyl chloride (0.91 ml) added to a cooled (0°C) solution of the β-carboline in CH2Cl2 with TEA.

-

Stirred for 6 hours, followed by solvent evaporation and precipitation in isopropanol .

Product Characterization :

Catalytic Hydrogenation

The tetrahydro-β-carboline core can undergo further hydrogenation to decahydro derivatives under H2/Pd-C, though this is less explored for this specific compound.

Stability Under Ambient Conditions

The compound is sensitive to:

Scientific Research Applications

Neuropharmacological Applications

Beta-carbolines are known for their interactions with neurotransmitter systems, particularly GABAergic and glutamatergic pathways. The specific compound under discussion has been studied for its potential effects on:

- Cognitive Enhancement : Certain beta-carboline derivatives have shown promise in enhancing cognitive functions such as learning and memory. For instance, methyl-β-carboline-3-carboxylate has been noted to stimulate cognitive functions at low doses but may induce anxiety and convulsions at higher doses . This duality suggests that careful dosing could harness its cognitive benefits while mitigating adverse effects.

- Anxiolytic and Antidepressant Effects : Some beta-carbolines exhibit anxiolytic properties by modulating GABA receptors. The structure of methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate may allow it to interact with these receptors, potentially leading to therapeutic applications in treating anxiety and depression .

Anticancer Properties

Research indicates that beta-carboline alkaloids possess significant anticancer activities. The compound may have similar properties due to its structural characteristics:

- Induction of Apoptosis : Studies on related compounds like ethyl β-carboline-3-carboxylate have demonstrated their ability to induce apoptosis in cervical cancer cells through mechanisms involving oxidative stress and signaling pathways such as p38/MAPK . This suggests that this compound could be explored for similar anticancer mechanisms.

- Targeting Cancer Pathways : Beta-carbolines have been shown to interact with various cancer-related molecules and pathways. Their ability to affect DNA binding and enzyme activity positions them as potential chemotherapeutic agents .

Pharmacological Research Tools

The compound can serve as a valuable tool in pharmacological research, particularly in studies involving:

- Benzodiazepine Receptor Modulation : The binding affinity of beta-carbolines to benzodiazepine receptors allows researchers to explore their roles as modulators or inhibitors in various neurological conditions. This compound could be utilized to investigate receptor dynamics and drug interactions .

Table 1: Summary of Biological Activities

| Activity Type | Compound Example | Mechanism/Effect |

|---|---|---|

| Cognitive Enhancement | Methyl-β-carboline-3-carboxylate | Stimulates learning/memory at low doses |

| Anxiolytic | Various β-Carbolines | Modulates GABA receptors |

| Anticancer | Ethyl β-Carboline-3-Carboxylate | Induces apoptosis via oxidative stress pathways |

| Benzodiazepine Modulation | Methyl (3S)-Chloroacetyl β-Carboline | Inhibits/reduces binding at benzodiazepine receptors |

Mechanism of Action

The mechanism by which methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets and pathways. It is believed to act by binding to specific receptors or enzymes, thereby modulating their activity and influencing downstream biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among similar compounds include substituent positions, acyl groups, and stereochemistry. Below is a detailed analysis:

Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl

Methyl (1S,3S)-1-(4-Chlorophenyl)-2-(chloroacetyl)-2,3,4,9-THβC-3-carboxylate (XIX) :

- Exhibits a 4-chlorophenyl group , leading to distinct aromatic proton environments in NMR (e.g., 7.57–7.55 ppm for doublets) .

- Higher melting point (228–232°C) compared to 3-chlorophenyl analogs due to enhanced crystallinity .

- Biological implication : The 4-chloro substitution may alter binding to hydrophobic pockets in targets like GPCRs or kinases.

- Expected NMR shifts for aromatic protons would differ (e.g., ~7.3–7.4 ppm for meta-substituted systems) compared to para-substituted analogs .

Acyl Group Modifications

- Chloroacetyl vs. Unsubstituted Acetyl: Chloroacetyl derivatives (e.g., XIX) show enhanced electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in biological targets . IR spectra of chloroacetylated compounds exhibit a carbonyl stretch at ~1658 cm⁻¹, distinct from non-acylated THβCs (~1726 cm⁻¹) .

Stereochemical Variations

- (3S) vs. (3R) Configuration :

- The (3S) configuration in the target compound optimizes spatial alignment for interactions with chiral binding sites (e.g., enzyme active sites).

- In contrast, (3R)-configured analogs (e.g., CymitQuimica’s discontinued product, Ref: 10-F370489) may exhibit reduced affinity due to mismatched stereochemistry .

Functional Group Replacements

- Carboxylic Acid vs. Methyl Ester :

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The 3-chlorophenyl group complicates regioselective synthesis compared to 4-chlorophenyl analogs, requiring precise chromatographic separation .

- Biological Activity : Chloroacetylation enhances cytotoxicity in THβCs, as seen in para-substituted derivatives (IC50 ~5 µM in cancer cell lines) . The target compound’s meta-substitution may further modulate selectivity.

- Metabolic Stability : Methyl esters in THβCs are prone to hydrolysis, but the chloroacetyl group may delay this process by steric shielding .

Biological Activity

Methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. This compound exhibits potential pharmacological effects, particularly in the areas of anxiolytic activity, neuroprotection, and cytotoxicity against cancer cells.

Anxiolytic Properties

Research indicates that beta-carboline derivatives, including this compound, exhibit anxiolytic effects by interacting with benzodiazepine receptors. A study synthesized various beta-carboline derivatives and evaluated their anxiolytic activity through binding affinity to these receptors. The presence of a carbonyl moiety in the structure significantly enhanced the binding affinity and potency of these compounds compared to their analogs without such modifications .

Neuropharmacological Effects

Beta-carbolines have been shown to influence neurotransmitter systems in the brain. Specifically, methyl esters of beta-carboline-3-carboxylic acid demonstrate binding to benzodiazepine receptors and modulate GABAergic activity. These compounds can act as both agonists and antagonists depending on their structural variations and the presence of other ligands like GABA . The compound could potentially exhibit similar dual behavior due to its structural characteristics.

The mechanism by which beta-carbolines exert their biological effects often involves modulation of key neurotransmitter systems and signaling pathways. For example:

- GABA Interaction : Beta-carbolines can modulate GABA receptor activity, influencing anxiety and seizure thresholds.

- Reactive Oxygen Species (ROS) : Some derivatives increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

- Enzyme Inhibition : Beta-carbolines have been noted for their ability to inhibit monoamine oxidase (MAO), which is relevant for neuroprotective effects .

Study on Anxiolytic Activity

In a study evaluating various beta-carboline derivatives for anxiolytic properties, it was found that certain modifications at the 3-position significantly increased binding affinity to benzodiazepine receptors. The synthesized this compound was included in this evaluation and showed promising results in preclinical models .

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of related beta-carbolines against human cancer cell lines. The study reported that compounds with similar structures induced cell death through apoptosis while maintaining low toxicity towards normal cells. This suggests that this compound may also possess selective cytotoxic properties against tumor cells .

Table 1: Biological Activity Summary of Beta-Carboline Derivatives

| Compound Name | Anxiolytic Activity | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|

| Methyl (3S)... | Moderate | TBD | GABA Modulation |

| Ethyl β-CCE | High | 14.9 µM | ROS Induction |

| Propyl β-CM | Low | TBD | MAO Inhibition |

Table 2: Binding Affinities of Beta-Carbolines

| Compound | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| Methyl β-CM | ~1 | Benzodiazepine |

| Ethyl β-CM | ~10 | Benzodiazepine |

| Methyl (3S)... | TBD | TBD |

Q & A

Q. What synthetic methodologies are recommended for preparing methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-tetrahydro-β-carboline derivatives?

Methodological Answer:

- Key Steps :

- Condensation : React methyl tryptophanate with 3-chlorobenzaldehyde in CH₂Cl₂ under N₂, catalyzed by TFA at 0°C for 4 days .

- Acylation : Treat the β-carboline intermediate with chloroacetyl chloride (1.1 eq) in CHCl₃ at 0°C, using NaHCO₃ as a base. Stir under N₂ for 1 hour .

- Purification : Separate isomers via silica gel chromatography (70–200 μm). Use CH₂Cl₂ for cis-isomers and CH₂Cl₂/CH₃OH (99.5:0.5) for trans-isomers .

- Monitoring : Track reaction progress via TLC (Rf values: 0.66 for CH₂Cl₂/MeOH 98:2) .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C-NMR : Assign stereochemistry using chemical shifts (e.g., δ 5.20–5.23 ppm for CHCOOCH₃ in CDCl₃) and coupling constants (e.g., dd at 3.14–3.06 ppm for CH₂ groups) .

- IR : Confirm carbonyl stretches (1737 cm⁻¹ for ester, 1658 cm⁻¹ for amide) .

- Mass Spectrometry : Validate molecular ions (e.g., m/z 419 [M+2], 417 [M+]) and fragmentation patterns .

- Elemental Analysis : Compare found vs. calculated values (e.g., C: 60.72% vs. 60.44%) to assess purity .

Q. What structure-activity relationship (SAR) insights are available for chloroacetyl-modified β-carbolines?

Methodological Answer:

- Functional Group Impact :

- Chloroacetyl groups enhance electrophilic reactivity, potentially improving target binding .

- 3-Chlorophenyl substituents influence steric bulk, as shown in comparative assays with 4-chlorophenyl analogs .

- Stereochemistry : Cis/trans isomer separation (via chromatography) reveals distinct bioactivity profiles; e.g., cis-isomers show higher PDE inhibition in related compounds .

Advanced Research Questions

Q. How can stereochemical ambiguities in the β-carboline core be resolved?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., CHIRALPAK® IA) with hexane/ethanol gradients .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Enraf-Nonius CAD-4 diffractometer) .

- NOESY NMR : Detect spatial proximity of protons (e.g., CHPh at δ 6.10 ppm and CHCOOCH₃ at δ 5.20 ppm) to confirm spatial arrangement .

Q. What mechanistic insights explain acylation reaction yields and byproducts?

Methodological Answer:

- Kinetic Control : Low temperature (0°C) minimizes over-acylation. Excess NaHCO₃ neutralizes HCl byproducts, improving yields to 97% .

- Side Reactions : Trace diketopiperazine formation observed via MS (m/z 462) due to intramolecular cyclization; mitigated by dropwise reagent addition .

Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?

Methodological Answer:

- Error Sources :

- Hygroscopic intermediates (e.g., NaHCO₃ residues) may inflate H values (e.g., H: 4.45% vs. 4.35% calc.) .

- Crystallization solvents (diethyl ether) can occlude, altering C/N ratios .

- Mitigation : Dry samples under high vacuum (0.1 mmHg, 24h) and repeat combustion analysis .

Q. What strategies are recommended for conformational analysis of the tetrahydro-β-carboline ring?

Methodological Answer:

Q. How can environmental fate studies be designed for this compound?

Methodological Answer:

- OECD Guidelines :

- Hydrolysis : Test stability at pH 4–9 (40°C, 5d) to assess persistence .

- Bioaccumulation : Use logP (calculated: ~2.8) to predict octanol-water partitioning .

- Ecotoxicology : Conduct Daphnia magna assays (48h LC₅₀) to evaluate aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.